molecular formula C13H14ClNO2S B14958561 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B14958561
M. Wt: 283.77 g/mol
InChI Key: KSVVDQLOOMHOSP-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C13H14ClNO2S This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate benzene precursors.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-methoxypropyl)benzene-1-sulfonamide: A related compound with a sulfonamide group instead of a carboxamide group.

    3-chloro-N-(3-methoxypropyl)-4-methylbenzamide: A similar compound with a methyl group on the benzene ring.

Uniqueness

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClNO2S

Molecular Weight

283.77 g/mol

IUPAC Name

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H14ClNO2S/c1-17-8-4-7-15-13(16)12-11(14)9-5-2-3-6-10(9)18-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)

InChI Key

KSVVDQLOOMHOSP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl

Origin of Product

United States

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